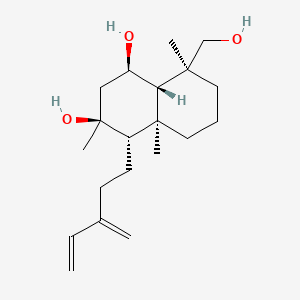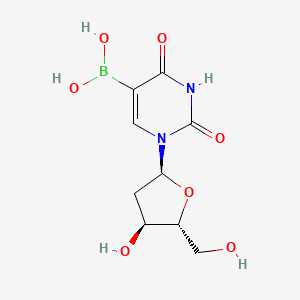
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid typically involves multiple steps. One common approach is to start with a protected form of the tetrahydrofuran ring, which is then subjected to a series of reactions to introduce the boronic acid group. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
化学反応の分析
Types of Reactions
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the boronic acid group, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction could produce alcohol derivatives .
科学的研究の応用
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which (1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound a potential therapeutic agent .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in having a boronic acid group but differs in the aromatic ring structure.
Methylboronic acid: Simpler structure with a methyl group instead of the complex tetrahydrofuran ring.
Boronophenylalanine: Contains both a boronic acid group and an amino acid moiety, used in boron neutron capture therapy.
Uniqueness
What sets (1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid apart is its unique combination of a boronic acid group with a tetrahydrofuran ring, providing distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
特性
CAS番号 |
70577-63-8 |
|---|---|
分子式 |
C9H13BN2O7 |
分子量 |
272.02 g/mol |
IUPAC名 |
[1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O7/c13-3-6-5(14)1-7(19-6)12-2-4(10(17)18)8(15)11-9(12)16/h2,5-7,13-14,17-18H,1,3H2,(H,11,15,16)/t5-,6+,7-/m0/s1 |
InChIキー |
ZQQLYVBNKUXFMZ-XVMARJQXSA-N |
SMILES |
B(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)(O)O |
異性体SMILES |
B(C1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O)(O)O |
正規SMILES |
B(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)(O)O |
同義語 |
DHBDU dihydroxyboryldeoxyuridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



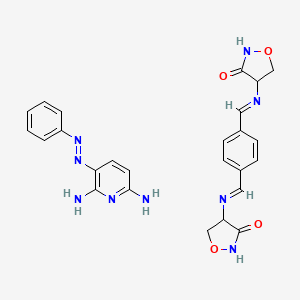
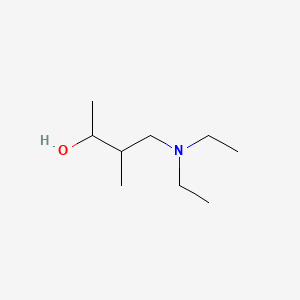
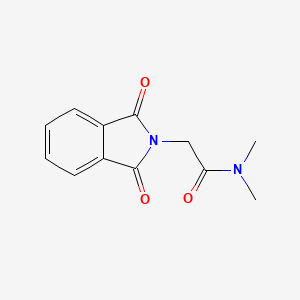
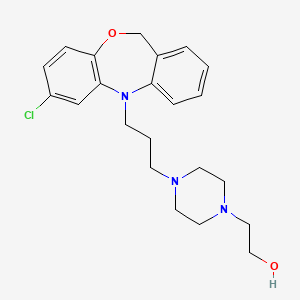
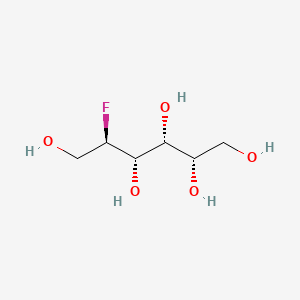
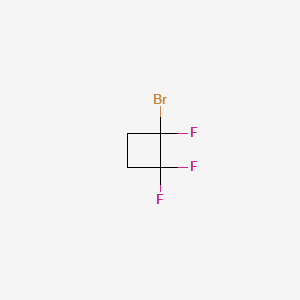
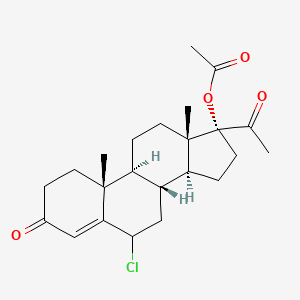
![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)
![2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL](/img/structure/B1203630.png)
![3-[3,4a,6-trimethyl-2-(4-methylhexa-2,4-dien-2-yl)-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one](/img/structure/B1203633.png)

